1-(Chloromethyl)-1-methylsulfonylcyclopropane
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Overview
Description
1-(Chloromethyl)-1-methylsulfonylcyclopropane is an organosulfur compound characterized by a cyclopropane ring substituted with a chloromethyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-methylsulfonylcyclopropane typically involves the chloromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions often require low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures are crucial due to the reactivity of the chloromethyl group and the potential hazards associated with the reagents used .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-methylsulfonylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the cyclopropane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce sulfone derivatives.
- Reduction reactions can lead to dechlorinated or desulfonylated products .
Scientific Research Applications
1-(Chloromethyl)-1-methylsulfonylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-methylsulfonylcyclopropane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological contexts .
Comparison with Similar Compounds
1-(Bromomethyl)-1-methylsulfonylcyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-1-ethylsulfonylcyclopropane: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(Chloromethyl)-1-methylsulfonylcyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring
Uniqueness: 1-(Chloromethyl)-1-methylsulfonylcyclopropane is unique due to the combination of its small ring size and the presence of both chloromethyl and methylsulfonyl groups. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-(chloromethyl)-1-methylsulfonylcyclopropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBADYHIPTZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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